molecular formula C22H16N2O3S B2973738 (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one CAS No. 461673-88-1

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one

Cat. No.: B2973738
CAS No.: 461673-88-1
M. Wt: 388.44
InChI Key: ZRDFZCSGPNKRPG-ZHZULCJRSA-N
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Description

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to yield the desired thiazolidinone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to induce apoptosis in cancer cells is of significant interest in oncology research.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methoxybenzylidene)thiazolidin-4-one
  • (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-chlorobenzylidene)thiazolidin-4-one
  • (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-nitrobenzylidene)thiazolidin-4-one

Uniqueness

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one is unique due to the presence of both hydroxyphenyl and phenoxybenzylidene groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets, leading to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-17-11-9-16(10-12-17)23-22-24-21(26)20(28-22)14-15-5-4-8-19(13-15)27-18-6-2-1-3-7-18/h1-14,25H,(H,23,24,26)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFZCSGPNKRPG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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